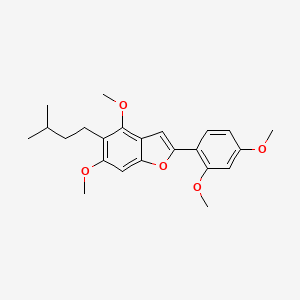![molecular formula C17H22NP B12880957 Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl- CAS No. 2071-27-4](/img/structure/B12880957.png)
Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Diphenylphosphino)methyl)-N-ethylethanamine is an organophosphorus compound that features a phosphine group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Diphenylphosphino)methyl)-N-ethylethanamine typically involves the reaction of diphenylphosphine with an appropriate amine under controlled conditions. One common method is the reaction of diphenylphosphine with N-ethylethanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-((Diphenylphosphino)methyl)-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically employed
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used
Applications De Recherche Scientifique
N-((Diphenylphosphino)methyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalysis for various chemical reactions, including hydrogenation and hydroformylation
Mécanisme D'action
The mechanism of action of N-((Diphenylphosphino)methyl)-N-ethylethanamine involves its ability to act as a ligand and form complexes with metal ions. The phosphine group coordinates with the metal center, while the amine group can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to stabilize metal complexes and enhance their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(diphenylphosphino)methane: Similar structure but lacks the ethylamine group.
Bis(diphenylphosphino)ethane: Contains two phosphine groups but no amine functionality.
Diphenylphosphinomethane: A simpler structure with only one phosphine group
Uniqueness
N-((Diphenylphosphino)methyl)-N-ethylethanamine is unique due to its combination of a phosphine and an amine group, which allows it to participate in a wider range of chemical reactions and form more stable complexes compared to similar compounds .
Propriétés
Numéro CAS |
2071-27-4 |
|---|---|
Formule moléculaire |
C17H22NP |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
N-(diphenylphosphanylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C17H22NP/c1-3-18(4-2)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
YQIYTHIOMUASNS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


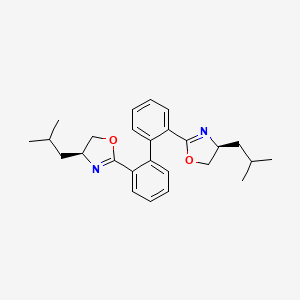

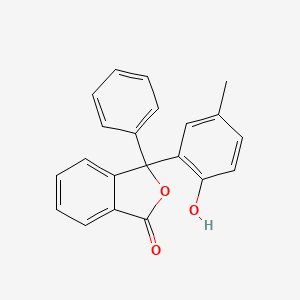
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
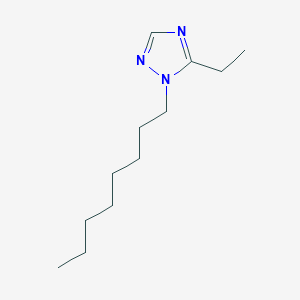
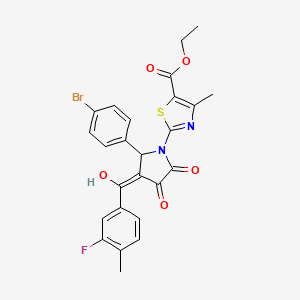
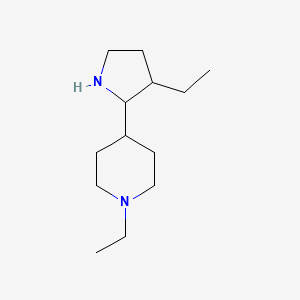
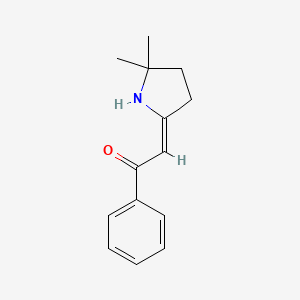

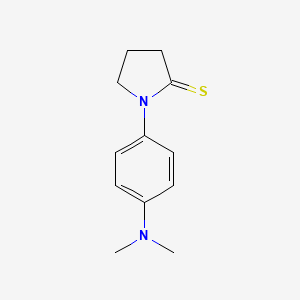
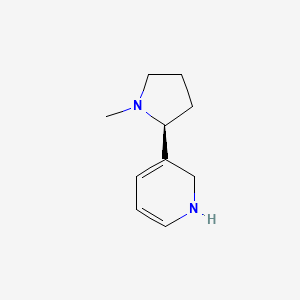
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
